molecular formula C22H23N3O3 B15036637 7-tert-butyl-N'-[(Z)-1H-indol-3-ylmethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

7-tert-butyl-N'-[(Z)-1H-indol-3-ylmethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B15036637
M. Wt: 377.4 g/mol
InChI Key: VUHUEVQPCUFNQB-MSXFZWOLSA-N
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Description

7-tert-butyl-N’-[(Z)-1H-indol-3-ylmethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, an indole moiety, and a benzodioxine ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-butyl-N’-[(Z)-1H-indol-3-ylmethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common approach includes the condensation of 7-tert-butyl-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with an indole-3-carbaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for achieving consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-tert-butyl-N’-[(Z)-1H-indol-3-ylmethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkoxides, amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome and efficiency of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 7-tert-butyl-N’-[(Z)-1H-indol-3-ylmethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The benzodioxine ring may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 7-tert-butyl-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
  • Indole-3-carbaldehyde derivatives
  • Benzodioxine-based compounds

Uniqueness

What sets 7-tert-butyl-N’-[(Z)-1H-indol-3-ylmethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity. The indole and benzodioxine moieties contribute to its versatility in various chemical reactions and potential biological activities .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

6-tert-butyl-N-[(Z)-1H-indol-3-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-22(2,3)15-8-9-18-19(10-15)28-20(13-27-18)21(26)25-24-12-14-11-23-17-7-5-4-6-16(14)17/h4-12,20,23H,13H2,1-3H3,(H,25,26)/b24-12-

InChI Key

VUHUEVQPCUFNQB-MSXFZWOLSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)OCC(O2)C(=O)N/N=C\C3=CNC4=CC=CC=C43

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCC(O2)C(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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